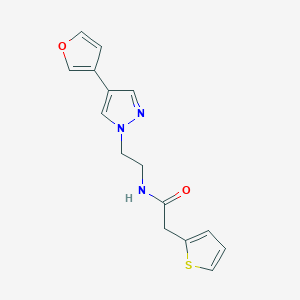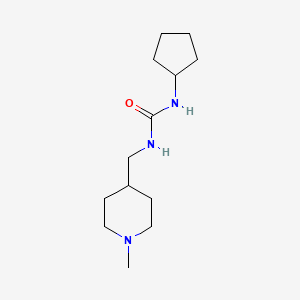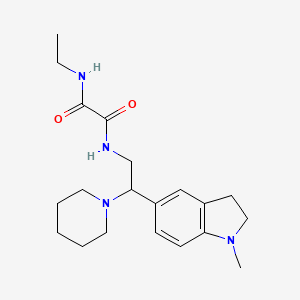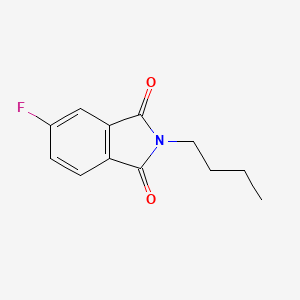
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as FPA-124, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide and its derivatives have been utilized in the synthesis of novel coordination complexes with Co(II) and Cu(II). These complexes demonstrate significant antioxidant activities, as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays. This implies potential applications in oxidative stress-related conditions and diseases (Chkirate et al., 2019).
Antimicrobial Activity
Derivatives of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have been synthesized and demonstrated antimicrobial activity. These compounds were effective against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).
Catalysis and Synthetic Applications
The compound and its related derivatives have been used in various catalytic and synthetic processes. For example, they have been involved in decarboxylative Claisen rearrangement reactions, contributing to the synthesis of heteroaromatic products (Craig et al., 2005). Additionally, they have been employed in DBU-mediated syntheses, indicating their utility in facilitating chemical reactions under mild conditions (Raju et al., 2022).
Antitumor Activity
Some derivatives of this compound have shown promise in antitumor evaluations. They have been used to synthesize various heterocyclic compounds, which displayed high inhibitory effects in in vitro antiproliferative activity tests against different human cancer cell lines (Shams et al., 2010).
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVPMUPHVMPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)



![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)